Vortioxetine DL-lactate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
1253056-29-9 |
|---|---|
Molecular Formula |
C21H28N2O3S |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
1-[2-(2,4-dimethylphenyl)sulfanylphenyl]piperazine;2-hydroxypropanoic acid |
InChI |
InChI=1S/C18H22N2S.C3H6O3/c1-14-7-8-17(15(2)13-14)21-18-6-4-3-5-16(18)20-11-9-19-10-12-20;1-2(4)3(5)6/h3-8,13,19H,9-12H2,1-2H3;2,4H,1H3,(H,5,6) |
InChI Key |
KJXWEKCEAVJWHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)SC2=CC=CC=C2N3CCNCC3)C.CC(C(=O)O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Process Chemistry of Vortioxetine Dl Lactate
Precursor Synthesis and Chemical Transformation Pathways to Vortioxetine (B1682262)
The synthesis of the vortioxetine free base is a critical stage that has been approached through several innovative routes, most notably those involving palladium-catalyzed coupling reactions. These methods have been refined to improve efficiency and reduce the cost associated with expensive catalysts and ligands. chemicalbook.com
The dominant synthetic pathways to vortioxetine rely on the formation of carbon-sulfur (C-S) and carbon-nitrogen (C-N) bonds, typically facilitated by a palladium catalyst.
One widely documented route begins with the palladium-catalyzed coupling of 2-bromoiodobenzene and Boc-piperazine. newdrugapprovals.orggoogleapis.com This reaction forms the key intermediate, tert-butyl 4-(2-bromophenyl)piperazine-1-carboxylate. This intermediate is then reacted with 2,4-dimethylthiophenol, again in the presence of a palladium catalyst and a phosphine (B1218219) ligand such as BINAP, to yield Boc-protected vortioxetine. chemicalbook.comnewdrugapprovals.org The final step involves the deprotection of the Boc group under acidic conditions to give the vortioxetine free base. googleapis.com
An alternative, more streamlined "one-pot" method has also been developed. chemicalbook.com This approach involves the reaction of 2-bromobenzenethiol, piperazine (B1678402), and 1-iodo-2,4-dimethylbenzene with a palladium catalyst to form vortioxetine directly, which can then be isolated as a desired salt. chemicalbook.com
Another practical synthetic route avoids palladium catalysts in the key cyclization step. This pathway starts with the nucleophilic substitution reaction between 1-chloro-2-nitrobenzene and 2,4-dimethylbenzenethiol to produce 2-(2,4-dimethylphenylthio)nitrobenzene. chemicalbook.comcjph.com.cn This intermediate undergoes catalytic hydrogenation, typically using a Raney Nickel catalyst, to yield the aniline intermediate, 2-[(2,4-dimethylphenyl)thio]aniline. chemicalbook.comcjph.com.cn The final construction of the piperazine ring is achieved by the cyclization of this aniline derivative with bis(2-chloroethyl)amine hydrochloride in a high-boiling solvent like 1,2-dichlorobenzene. chemicalbook.comcjph.com.cn
Key Intermediates in Vortioxetine Synthesis:
tert-butyl 4-(2-bromophenyl)piperazine-1-carboxylate
1-(2-bromo-phenylsulfanyl)-2,4-dimethyl-benzene newdrugapprovals.orggoogle.com
Boc-protected vortioxetine google.com
2-(2,4-dimethylphenylthio)nitrobenzene cjph.com.cn
2-[(2,4-dimethylphenyl)thio]aniline chemicalbook.comcjph.com.cn
| Synthetic Route | Key Reaction Type | Reported Overall Yield | Reported Purity | Key Considerations |
|---|---|---|---|---|
| Solid-Phase Synthesis | Photolysis, Resin Dissociation | ~17% | Not specified | Low yielding, not suitable for large scale. chemicalbook.comgoogleapis.com |
| Multi-step Palladium Catalysis | Pd-catalyzed C-N and C-S Coupling | Moderate | High | Requires expensive catalysts (Palladium) and ligands (BINAP); purification needed to remove metal residues. chemicalbook.com |
| "One-Pot" Palladium Catalysis | Pd-catalyzed Coupling | Good | High | More streamlined than multi-step Pd routes but still relies on expensive materials. chemicalbook.com |
| Nucleophilic Substitution & Cyclization | SNAr, Hydrogenation, Condensation | 49% - 63.2% | 99.3% (HPLC) | Avoids expensive Pd catalysts; uses commercially available materials and traditional steps. chemicalbook.comcjph.com.cn |
DL-Lactate Salt Formation Strategies and Optimization
Vortioxetine is commercially available as an oral drop solution formulated with the DL-lactate salt. google.comgoogleapis.comgoogleapis.com The formation of this specific salt is a critical final step in the manufacturing process, influencing the final product's physical properties and stability.
The most direct method for preparing Vortioxetine DL-lactate involves the reaction of the vortioxetine free base with lactic acid. This acid-base reaction is typically performed in a suitable solvent system. For instance, the vortioxetine free base can be dissolved in methanol, followed by the addition of lactic acid. google.com The salt then crystallizes from the solution, often upon stirring and cooling, and can be isolated through filtration. google.com The resulting product is the 1:1 salt of 1-[2-(2,4-dimethylphenyl sulfanyl)phenyl]piperazine and lactic acid. google.com
While direct synthesis from the free base is common, conversion from other vortioxetine salts is also a viable, though less direct, strategy. If vortioxetine has been isolated as another salt, such as the hydrobromide (HBr) or hydrochloride (HCl), it must first be converted back to the free base. This is typically achieved by dissolving the salt in a suitable solvent and neutralizing it with a base to precipitate the vortioxetine free base. The isolated and purified free base can then be used in the direct salt synthesis with DL-lactic acid as described above. This two-step process (neutralization followed by salt formation) allows for flexibility in the final salt form selection after the primary synthesis of the active molecule.
The selection of the solvent system and the control of reaction conditions are crucial for optimizing the yield, purity, and crystalline form of this compound. Different crystalline forms (polymorphs) of the DL-lactate salt, including α, β, γ, and monohydrate (MH) forms, have been identified, and their formation is highly dependent on the crystallization conditions. google.com
Research into the preparation of the beta crystalline form highlights the importance of the solvent. google.com The process can involve using ethyl acetate as the initial solvent to form the lactate, which is then recrystallized from a different solvent system. google.com Solvents such as methanol, ethanol, acetone, and butyl acetate have been successfully used for this recrystallization by heating the mixture to reflux, followed by controlled cooling to induce crystallization. google.com The ratio of the solvent to the bulk drug is an important parameter, with effective ratios ranging from 5:1 to 50:1. google.com These conditions allow for the selective isolation of the desired polymorphic form.
| Parameter | Condition/Solvent | Purpose | Reference |
|---|---|---|---|
| Solvent System | Methanol | Used for direct salt formation and recrystallization. | google.com |
| Ethyl Acetate | Used as an initial solvent for salt formation. | google.com | |
| Ethanol, Acetone, Butyl Acetate | Used for recrystallization to obtain specific polymorphs. | google.com | |
| Toluene, Water | Used in the crystallization of other salts (HBr), indicating the sensitivity of form to solvent. | googleapis.com | |
| Temperature | Heating to Reflux | To ensure complete dissolution of the salt for recrystallization. | google.com |
| Cooling Crystallization | To control the rate of crystal formation and influence polymorph selection. | google.com | |
| Solvent Ratio | Solvent:Drug ratio of 5:1 to 50:1 | To control solubility and crystallization kinetics. | google.com |
Stereochemical Control and Chiral Purity Considerations for the Lactate Moiety
Vortioxetine itself is an achiral molecule, meaning it does not have a non-superimposable mirror image. However, when it is salified with lactic acid, a chiral center is introduced via the lactate moiety. Lactic acid exists as two enantiomers, D-(-)-lactic acid and L-(+)-lactic acid, as well as a racemic mixture of the two, known as DL-lactic acid. The choice of the stereochemical form of the lactate counter-ion can have significant implications for the physicochemical properties of the resulting salt. The commercially available oral drop solution of vortioxetine utilizes the DL-lactate salt googleapis.com.
The use of a racemic mixture of lactic acid to form this compound results in a salt with properties that can differ from those of the corresponding enantiopure L-lactate or D-lactate salts. When an achiral base like vortioxetine reacts with a racemic acid, the resulting product is a mixture of two diastereomeric salts: vortioxetine D-lactate and vortioxetine L-lactate. These diastereomers have different spatial arrangements and can exhibit distinct physicochemical properties.
The properties of the racemic salt are a composite of the properties of the individual diastereomers and their interactions in the crystal lattice. Key properties influenced by the use of a racemic counter-ion include:
Solubility: The solubility of a racemic salt can be higher or lower than that of the individual enantiopure salts. This behavior is dependent on the specific interactions within the crystal lattice. In some cases, the packing of two different diastereomers in a crystal can be less efficient, leading to a higher solubility.
Melting Point: The melting point of the DL-lactate salt will be influenced by the crystal packing of the two diastereomers. It may be a eutectic mixture or a racemic compound with a distinct melting point that is different from the pure diastereomeric salts.
Polymorphism: The presence of two diastereomers can lead to a more complex polymorphic landscape. Different crystalline forms (polymorphs) of the DL-lactate salt may exist, each with its own unique set of properties.
Hygroscopicity: The tendency of the salt to absorb moisture from the atmosphere can also be affected by its stereochemical composition and crystal structure.
Table 1: Potential Physicochemical Differences Between Vortioxetine Lactate Salt Forms
| Property | This compound (Racemic) | Vortioxetine L-Lactate or D-Lactate (Enantiopure) |
| Composition | Equimolar mixture of vortioxetine D-lactate and vortioxetine L-lactate | Single diastereomer |
| Crystal Lattice | May form a racemic compound or a conglomerate | Homochiral crystal lattice |
| Solubility | Potentially different from enantiopure forms | Specific solubility profile |
| Melting Point | Distinct melting point, potentially eutectic behavior | Sharp, defined melting point |
| Polymorphism | Potentially more complex polymorphic behavior | Specific polymorphic forms |
The formation of an enantioselective lactate salt of vortioxetine would involve reacting the achiral vortioxetine base with an enantiopure form of lactic acid, either L-lactic acid or D-lactic acid. This process would result in the formation of a single diastereomer, for instance, vortioxetine L-lactate.
The potential advantages of producing an enantiopure salt include:
Consistent Crystalline Form: A single diastereomer is more likely to crystallize in a consistent and predictable manner, potentially simplifying the control of polymorphism.
Defined Physicochemical Properties: An enantiopure salt would have a single, well-defined set of physicochemical properties, which can be beneficial for formulation development and regulatory purposes.
The process of forming an enantioselective salt is generally straightforward, involving the use of a single enantiomer of the chiral acid. However, the decision to develop a racemic versus an enantiopure salt is often based on a variety of factors, including the desired physicochemical properties, the cost of the chiral resolving agent, and the complexity of the manufacturing process. In the case of vortioxetine, the development of the DL-lactate salt for the oral solution suggests that its properties were deemed suitable for this formulation.
Process Analytical Technology (PAT) Applications in this compound Manufacturing
Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes of raw and in-process materials. The goal of PAT is to ensure final product quality by building it into the process from the start. While specific PAT applications for this compound manufacturing are not detailed in publicly available literature, the principles of PAT are widely applied in pharmaceutical salt formation and crystallization processes.
The synthesis of this compound involves the reaction of the vortioxetine free base with DL-lactic acid, followed by crystallization. In-line and on-line monitoring techniques can be employed to track the progression of this process in real-time.
Reactant Consumption and Product Formation: Spectroscopic techniques such as Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) and Raman spectroscopy can be used to monitor the concentration of vortioxetine, lactic acid, and the formation of the this compound salt in the reaction mixture. These techniques provide real-time data on reaction kinetics and endpoint determination.
Supersaturation Control: During the crystallization phase, maintaining the optimal level of supersaturation is crucial for controlling crystal size and form. ATR-FTIR can be used to monitor the concentration of the dissolved salt in the solvent, providing a direct measure of supersaturation.
Crystal Size and Distribution: Focused Beam Reflectance Measurement (FBRM) is a powerful tool for in-line monitoring of particle size and distribution during crystallization. It provides real-time information on crystal growth and nucleation, allowing for precise control over the final particle properties.
Table 2: Potential PAT Tools for Monitoring this compound Synthesis
| Parameter to Monitor | Potential PAT Tool | Information Provided |
| Reactant/Product Concentration | ATR-FTIR, Raman Spectroscopy | Reaction kinetics, endpoint determination |
| Supersaturation | ATR-FTIR | Driving force for crystallization |
| Crystal Size and Count | Focused Beam Reflectance Measurement (FBRM) | Nucleation and growth kinetics, particle size distribution |
| Polymorphic Form | In-line Raman Spectroscopy | Real-time monitoring of crystal form and potential transformations |
The data generated from in-line and on-line monitoring can be used to implement real-time control strategies to ensure process consistency and the quality of the final this compound product.
Feedback Control of Crystallization: By continuously monitoring supersaturation and particle size, feedback control loops can be established. For example, the cooling rate of the crystallizer can be automatically adjusted to maintain a constant level of supersaturation, promoting crystal growth over nucleation and leading to a more uniform particle size distribution.
Seeding and Temperature Profile Optimization: PAT tools can be used to precisely determine the optimal seeding point and to develop dynamic temperature profiles that favor the formation of the desired crystal form and size.
Polymorphic Form Control: In-line Raman spectroscopy can detect the presence of different polymorphic forms during crystallization. This information can be used to adjust process parameters, such as temperature or solvent composition, in real-time to ensure the desired polymorph is produced consistently.
The implementation of PAT in the manufacturing of this compound would lead to a more robust and well-understood process, resulting in a final product with consistent quality attributes, reduced batch-to-batch variability, and improved manufacturing efficiency.
Solid State Chemistry and Polymorphism of Vortioxetine Dl Lactate
Discovery and Characterization of Vortioxetine (B1682262) DL-Lactate Polymorphic Forms
Research into the solid-state landscape of vortioxetine has led to the discovery of several polymorphic forms of its DL-lactate salt. These different crystalline structures can exhibit distinct physicochemical properties.
Patent literature has disclosed the existence of multiple crystalline forms of vortioxetine DL-lactate, including alpha (α), beta (β), gamma (γ), and a monohydrate (MH) form acs.org. The identification of these polymorphs is a crucial step in the pharmaceutical development process, as each form may have different stability and solubility characteristics that could impact the final drug product's performance. The distinct crystal structures of these forms arise from different arrangements of the vortioxetine and DL-lactate ions in the solid state.
While the existence of these forms is documented, detailed structural information and the specific conditions for their selective preparation are often proprietary and not extensively published in peer-reviewed literature.
The differentiation of the various polymorphic forms of this compound relies on a suite of analytical techniques that provide a unique "fingerprint" for each crystal structure.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC thermograms can reveal information about melting points, phase transitions, and the relative thermodynamic stability of polymorphs. Each polymorph of this compound would be expected to exhibit a unique DSC profile with distinct endothermic or exothermic events. However, specific DSC data for the α, β, γ, and monohydrate forms of the DL-lactate salt are not publicly available.
Thermogravimetric Analysis (TGA) monitors the change in mass of a sample as a function of temperature. TGA is particularly useful for identifying solvates and hydrates by quantifying the loss of solvent or water upon heating. For the monohydrate form of this compound, TGA would show a weight loss corresponding to one molecule of water.
Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy are vibrational spectroscopy techniques that probe the chemical bonds within a molecule. Different polymorphic forms can result in subtle shifts in the vibrational frequencies of these bonds due to different intermolecular interactions in the crystal lattice. These techniques can therefore be used to distinguish between polymorphs. While general FT-IR and Raman spectroscopic methods are widely used in the characterization of pharmaceutical solids, specific spectral data for the different polymorphs of this compound are not detailed in available literature.
The following table summarizes the identified polymorphic forms of this compound and the typical characterization data that would be used for their distinction.
| Polymorphic Form | Powder X-ray Diffraction (PXRD) Characteristic Peaks (2θ) | Differential Scanning Calorimetry (DSC) Onset/Peak (°C) | Thermogravimetric Analysis (TGA) Weight Loss (%) | FT-IR Characteristic Bands (cm⁻¹) | Raman Spectroscopy Characteristic Shifts (cm⁻¹) |
| Alpha (α) | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
| Beta (β) | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
| Gamma (γ) | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
| Monohydrate (MH) | Data not publicly available | Data not publicly available | Expected weight loss corresponding to one mole of water | Data not publicly available | Data not publicly available |
Crystallization Process Engineering for Polymorph Control
Controlling the crystallization process is essential to selectively produce a desired polymorphic form of a pharmaceutical compound. This involves a deep understanding of how various process parameters influence nucleation and crystal growth.
The choice of solvent is a critical factor in polymorphic control. The interaction between the solute and the solvent can influence which crystal lattice is preferentially formed. For vortioxetine salts, the solvent's hydrogen bonding capacity and polarity can play a significant role.
In the case of this compound, the beta crystalline form has been prepared using a variety of solvents, including ethyl acetate, methanol, ethanol, acetone, and butyl acetate mdpi.com. This suggests that the beta form can be crystallized from solvents with a range of polarities and hydrogen bonding capabilities. The selection of an appropriate solvent or a mixture of a solvent and an anti-solvent (a solvent in which the compound is less soluble) can control the supersaturation of the solution, which in turn influences the nucleation of a specific polymorph.
To ensure the formation of a specific polymorph and to achieve batch-to-batch consistency, seeding is a commonly employed strategy. By introducing a small amount of the desired crystalline form (seed crystals) into a supersaturated solution, the nucleation and growth of that specific polymorph can be directed. This technique is crucial for isolating a thermodynamically metastable form, which might not crystallize spontaneously.
Temperature cycling, which involves controlled heating and cooling of a solution or slurry, can also be used to induce polymorphic transformations. By cycling the temperature, it is possible to dissolve less stable forms and promote the growth of a more stable polymorph. While these are standard techniques in crystallization engineering, specific protocols for the selective isolation of the α, β, γ, or monohydrate forms of this compound through seeding and temperature cycling are not detailed in the public literature.
The relationship between different polymorphs is defined by their thermodynamic stability. Polymorphs can be either monotropically or enantiotropically related. In a monotropic system, one form is always more stable than the other at all temperatures below the melting point. In an enantiotropic system, the stability of the forms is dependent on temperature, with a transition point at which their stabilities are equal.
The study of the thermodynamics and kinetics of polymorphic transformations is essential for understanding which form is the most stable under given conditions and how quickly a metastable form might convert to the stable form. For vortioxetine hydrobromide, it has been shown that both thermodynamic and kinetic factors, influenced by solvent and supersaturation, play a crucial role in the polymorphic outcome of reactive crystallization researchgate.net. While similar principles would apply to this compound, specific thermodynamic and kinetic data for the interconversion of its polymorphic forms are not available in the reviewed literature. Such studies would typically involve slurry conversion experiments and solubility measurements at different temperatures to construct a relative stability diagram.
Amorphous Solid Dispersions and Co-Crystallization Research
The amorphous form of a drug, lacking a long-range ordered crystal lattice, often exhibits enhanced solubility and dissolution rates compared to its crystalline counterparts. However, this amorphous state is thermodynamically unstable and tends to recrystallize over time. A common strategy to stabilize the amorphous form is to create an amorphous solid dispersion (ASD), where the drug is molecularly dispersed within a polymer matrix.
While the generation and stabilization of amorphous forms of vortioxetine hydrobromide have been explored, publicly available research specifically detailing the preparation and stabilization of amorphous this compound is scarce. General strategies for stabilizing amorphous forms of APIs like this compound would typically involve:
Polymer Selection: The choice of polymer is crucial. Polymers such as polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and hydroxypropyl methylcellulose acetate succinate (HPMC-AS) are commonly used to form ASDs. The polymer can inhibit crystallization by increasing the glass transition temperature (Tg) of the mixture and through specific drug-polymer interactions, such as hydrogen bonding.
Preparation Methods: Techniques like spray drying and hot-melt extrusion are common methods for producing ASDs. These methods rapidly remove the solvent or cool the molten mixture, kinetically trapping the drug in an amorphous state within the polymer matrix.
A summary of common polymers used in the formation of amorphous solid dispersions is presented below.
| Polymer | Common Acronym | Key Properties |
| Polyvinylpyrrolidone | PVP | High hydrophilicity, good solubilizing agent. |
| Hydroxypropyl Methylcellulose | HPMC | Forms strong hydrogen bonds, inhibits crystallization. |
| Hydroxypropyl Methylcellulose Acetate Succinate | HPMC-AS | pH-dependent solubility, useful for enteric delivery. |
Without specific studies on this compound, the optimal polymer and processing conditions for creating a stable amorphous solid dispersion remain hypothetical.
Co-crystallization is a technique used to modify the physicochemical properties of an API by incorporating a second, pharmaceutically acceptable molecule (a coformer) into the crystal lattice. This can lead to improvements in solubility, stability, and mechanical properties. The selection of a suitable coformer is a key step in co-crystal design and is often guided by principles of crystal engineering and supramolecular chemistry, particularly hydrogen bonding interactions.
There is a notable absence of published research on the design and characterization of co-crystals specifically involving this compound. Research on vortioxetine has focused on forming salts and co-crystals with other counterions and coformers. For instance, co-crystals of vortioxetine hydrobromide with resorcinol have been reported.
The design of co-crystals of this compound would involve screening a library of pharmaceutically acceptable coformers that can form robust hydrogen bonds with the lactate and/or the vortioxetine molecule. Potential coformers could include carboxylic acids, amides, and other molecules with hydrogen bond donor and acceptor groups.
The characterization of any potential co-crystals would involve a range of analytical techniques:
X-ray Powder Diffraction (XRPD): To identify new crystalline phases.
Differential Scanning Calorimetry (DSC): To determine the melting point and thermal behavior of the new solid form.
Thermogravimetric Analysis (TGA): To assess thermal stability and solvent/water content.
Spectroscopy (FTIR, Raman): To investigate intermolecular interactions between the drug and the coformer.
Single-Crystal X-ray Diffraction (SCXRD): To definitively determine the crystal structure.
The following table outlines the typical techniques used in the characterization of co-crystals.
| Analytical Technique | Purpose |
| X-ray Powder Diffraction (XRPD) | Identification of new crystalline forms. |
| Differential Scanning Calorimetry (DSC) | Determination of melting point and thermal transitions. |
| Thermogravimetric Analysis (TGA) | Assessment of thermal stability and stoichiometry (solvates/hydrates). |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Probing changes in hydrogen bonding and functional groups. |
| Single-Crystal X-ray Diffraction (SCXRD) | Unambiguous determination of the crystal structure. |
Until specific research is published, the potential for and properties of this compound co-crystals remain an area for future investigation.
Analytical Method Development and Impurity Profiling of Vortioxetine Dl Lactate
Development and Validation of Quantitative Analytical Methodologies
Quantitative analysis of Vortioxetine (B1682262) DL-lactate relies on selective and sensitive analytical techniques capable of resolving the API from potential impurities and degradation products. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the primary techniques employed for this purpose.
The development of a stability-indicating HPLC method is a cornerstone for the quality control of Vortioxetine. The goal is to create a method that can separate Vortioxetine from any process-related impurities and degradation products that might form during manufacturing or storage.
Method optimization often involves a systematic approach to select the appropriate stationary phase, mobile phase composition, flow rate, and detection wavelength. A reversed-phase HPLC (RP-HPLC) method with diode-array detection (DAD) has been successfully developed and validated for the determination of Vortioxetine. mdpi.comresearchgate.net The optimization process focuses on achieving a symmetrical peak for Vortioxetine with good resolution from all other peaks.
One such optimized isocratic HPLC method utilized a Synergi Polar RP column. mdpi.com The mobile phase was composed of a mixture of methanol, acetonitrile, acetate buffer (pH 3.5), and double-distilled water, with diethylamine added. mdpi.com This composition allowed for efficient separation and a stable baseline. The retention time for Vortioxetine was approximately 7.00 minutes, indicating a reasonably fast analysis time. mdpi.com Key chromatographic parameters from a developed method are summarized in the table below.
Table 1: Optimized HPLC-DAD Method Parameters for Vortioxetine Analysis
| Parameter | Condition |
|---|---|
| Stationary Phase | Synergi Polar RP, 80 Å, 150 mm × 4.6 mm, 4 μm |
| Mobile Phase | MeOH (30%), ACN (30%), Acetate Buffer pH 3.5 (20%), Water (20%), 0.025 M DEA |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 226 nm |
| Injection Volume | 20 µL |
| Column Temperature | 22 °C |
| Vortioxetine Retention Time | ~7.00 min |
Source: Adapted from research on stability-indicating methods for Vortioxetine determination. mdpi.com
Validation of the method is performed according to International Conference on Harmonisation (ICH) guidelines, ensuring the method is linear, accurate, precise, selective, and robust. europa.eucolab.ws The selectivity of the method is confirmed through forced degradation studies, where the method must demonstrate its ability to separate the intact drug from its degradation products. nih.gov
For high-sensitivity quantitation and unambiguous identification of impurities, particularly at trace levels, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This technique offers superior selectivity and sensitivity compared to UV-based detection.
LC-MS/MS is instrumental in the structural elucidation of degradation products formed during stress testing. nih.gov High-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) mass spectrometry, provides accurate mass measurements of both the parent ion and its fragment ions. mdpi.comresearchgate.net This data is critical for determining the elemental composition of unknown impurities and proposing their structures. The fragmentation patterns of Vortioxetine and its impurities are studied to understand their structural relationships. nih.gov
The use of techniques like electrospray ionization (ESI) allows for the gentle ionization of the molecules, keeping the primary structure intact for detection. mdpi.comcolab.ws LC-MS/MS methods are crucial not only for impurity profiling but also for determining genotoxic impurities that may arise from the synthesis route. nih.gov
Comprehensive Impurity Identification and Characterization
A thorough understanding of the impurity profile of a drug substance is a regulatory requirement and essential for ensuring patient safety. This involves detecting, identifying, and characterizing all potential impurities, including those from the manufacturing process and those that form upon degradation.
Forced degradation studies are the primary tool for identifying potential degradation products. Vortioxetine has been subjected to various stress conditions, including acid, base, neutral hydrolysis, heat, oxidation, and photolysis, in line with ICH guidelines. researchgate.netcolab.wsnih.gov
These studies have revealed that Vortioxetine is relatively stable under hydrolytic (acidic, basic, and neutral) and thermal stress conditions. colab.wsnih.govnih.gov However, significant degradation is observed under oxidative and photolytic conditions. mdpi.comcolab.wsnih.gov
Using high-resolution LC-MS/MS, several degradation products (DPs) have been detected and characterized. The structures of these DPs are elucidated by analyzing their mass-to-charge ratios (m/z) and MS/MS fragmentation patterns. mdpi.comnih.gov In some cases, the structures of major degradation products have been further confirmed through synthesis and subsequent analysis by Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov
Table 2: Summary of Identified Degradation Products (DPs) of Vortioxetine under Stress Conditions
| Degradation Product | Stress Condition | Proposed Structure/Modification |
|---|---|---|
| DP1 | Photolytic, Oxidative | N-oxide on the piperazine (B1678402) ring |
| DP2 | Photolytic, Oxidative | Hydroxylation on the dimethylphenyl ring |
| DP3 | Oxidative | Sulfoxide formation |
| DP4 | Photolytic | Cleavage of the piperazine ring |
| DP5 | Oxidative | Sulfone formation |
| DP6 | Photolytic | Dimerization product |
Source: Compiled from forced degradation studies utilizing LC-MS/MS and NMR. colab.wsnih.gov
Understanding the pathways through which impurities are formed is crucial for developing control strategies.
Oxidative Degradation: Under oxidative stress (e.g., exposure to hydrogen peroxide), Vortioxetine is susceptible to oxidation at the sulfur atom, leading to the formation of sulfoxide (DP3) and sulfone (DP5) derivatives. colab.ws Another potential site of oxidation is the piperazine nitrogen, leading to the formation of an N-oxide (DP1). nih.gov
Hydrolytic Pathways: As noted, Vortioxetine is stable under acidic, basic, and neutral hydrolytic conditions, indicating that the ether linkage and amide bonds within the structure are resistant to hydrolysis under typical stress conditions. colab.wsnih.gov
Photolytic Degradation: Exposure to light can induce complex degradation pathways. A free radical mechanism has been proposed to explain the formation of several photolytic degradation products. nih.gov These reactions can lead to a variety of products, including hydroxylated species (DP2) and products resulting from ring cleavage (DP4). nih.govnih.gov
A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can accurately and precisely measure the concentration of the active ingredient without interference from degradation products, process impurities, excipients, or other potential impurities.
The HPLC-DAD method described in section 4.1.1 has been proven to be a successful stability-indicating method. mdpi.comresearchgate.net Its ability to separate Vortioxetine from all DPs generated during forced degradation studies confirms its selectivity. nih.gov The peak purity index for Vortioxetine was found to be greater than 0.999 in all stress conditions, further confirming that the chromatographic peak is pure and free from any co-eluting impurities. nih.gov The development of such methods is a regulatory requirement and is essential for routine quality control and stability testing of Vortioxetine DL-lactate drug substance and product. europa.eu
Advanced Techniques for Purity Assessment and Trace Analysis
The comprehensive evaluation of this compound purity relies on a suite of advanced analytical technologies capable of detecting, identifying, and quantifying impurities, even at trace levels. These methods provide a deep understanding of the impurity profile, which is essential for process optimization and quality control. Techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) are foundational for separating and identifying potential process-related and degradation impurities. bohrium.comresearchgate.netnih.govmdpi.com However, for unambiguous structural confirmation and the analysis of specific volatile compounds, more specialized methods are required.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unequivocal structural elucidation of impurities in vortioxetine. nih.gov When unknown signals are detected during chromatographic analysis, preparative HPLC is often used to isolate the impurity, which is then subjected to NMR analysis. Techniques including ¹H NMR, ¹³C NMR, and two-dimensional NMR (like COSY and HSQC) provide detailed information about the molecule's atomic connectivity and spatial arrangement, allowing for definitive identification.
Several process-related impurities and degradation products of vortioxetine have been structurally characterized using NMR in conjunction with mass spectrometry and infrared (IR) spectroscopy. bohrium.comresearchgate.netnih.gov For instance, studies have identified structurally similar isomeric impurities that can be carried over from starting materials during synthesis. researchgate.net The characterization of these isomers is critical as they may have different pharmacological or toxicological profiles.
One study detailed the identification of three such structural isomers in vortioxetine hydrobromide, which were fully characterized by Mass Spectrometry, ¹H NMR, and FT-IR spectral data. researchgate.net The data obtained from these techniques confirmed the atomic composition and structure of the impurities, enabling their control during the manufacturing process.
Table 1: Illustrative ¹H NMR Data for a Vortioxetine-Related Isomeric Impurity Note: This table is a representative example based on typical chemical shifts for the vortioxetine scaffold and may not correspond to a specific, publicly disclosed impurity structure.
| Chemical Shift (δ) ppm | Multiplicity | Proton Assignment |
|---|---|---|
| 7.10-7.40 | m | Aromatic Protons |
| 3.10-3.25 | m | Piperazine Protons (-CH₂) |
| 2.90-3.05 | m | Piperazine Protons (-CH₂) |
| 2.35 | s | Aromatic Methyl Protons (-CH₃) |
| 2.20 | s | Aromatic Methyl Protons (-CH₃) |
While liquid chromatography is the primary technique for analyzing non-volatile impurities in vortioxetine, Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for the identification and quantification of volatile and semi-volatile organic impurities. researchgate.net These impurities may be introduced as reagents, intermediates, or by-products during the synthesis of the API. The high sensitivity and specificity of GC-MS make it ideal for trace-level analysis, ensuring that potentially toxic volatile compounds are controlled within strict safety limits.
The use of headspace GC is particularly well-suited for analyzing volatile organic impurities in pharmaceutical products. researchgate.netchromatographyonline.com This technique involves heating the sample in a sealed vial to allow volatile compounds to partition into the gas phase (headspace), which is then injected into the GC system. This sample introduction method is robust and avoids contamination of the GC system with the non-volatile API matrix. chromatographyonline.com
Residual solvents are organic volatile chemicals used or produced during the manufacturing of an API that are not completely removed by practical manufacturing techniques. innoteg-instruments.comshimadzu.comthermofisher.com Their presence is a critical quality attribute to control due to their potential toxicity and impact on the physicochemical properties of the drug substance. chromatographyonline.comthermofisher.com The analysis of residual solvents in this compound is typically performed using static headspace gas chromatography with a flame ionization detector (HS-GC-FID), as specified by pharmacopeial methods like USP <467>. chromatographyonline.cominnoteg-instruments.comthermofisher.comthermofisher.com
The synthesis of vortioxetine may involve various solvents, such as toluene, which has been mentioned in patent literature describing the manufacturing process. googleapis.com The HS-GC method is designed to separate and quantify all potential residual solvents. A column with a 6% cyanopropylphenyl–94% dimethylpolysiloxane stationary phase (G43) is commonly used for this purpose. chromatographyonline.comthermofisher.com
The International Council for Harmonisation (ICH) Q3C guidelines classify residual solvents based on their toxicity and establish permitted daily exposure (PDE) limits. thermofisher.com Analytical methods must be sensitive enough to quantify solvents at or below these established limits.
Table 2: Common Residual Solvents and their ICH Q3C Classification and Limits
| Solvent | ICH Class | Concentration Limit (ppm) |
|---|---|---|
| Benzene | Class 1 | 2 |
| Toluene | Class 2 | 890 |
| Acetonitrile | Class 2 | 410 |
| Dichloromethane | Class 2 | 600 |
| Hexane | Class 2 | 290 |
| Methanol | Class 2 | 3000 |
| Ethanol | Class 3 | 5000 |
| Acetone | Class 3 | 5000 |
| 2-Propanol (IPA) | Class 3 | 5000 |
Preclinical Pharmacological and Mechanistic Investigations of Vortioxetine Dl Lactate
In Vitro Receptor Binding and Functional Characterization
In vitro studies have been fundamental in elucidating the molecular targets of vortioxetine (B1682262). These investigations have detailed its high-affinity binding to the serotonin (B10506) transporter and a range of serotonin receptors, establishing its multimodal profile. drugbank.com
Vortioxetine demonstrates potent and selective inhibition of the human serotonin transporter (SERT) by binding with high affinity. trintellixhcp.com This action is considered a primary mechanism for its enhancement of serotonergic activity in the central nervous system. trintellixhcp.comnih.gov The inhibition constant (Ki) for SERT is 1.6 nM, and the IC50 value for serotonin reuptake inhibition is 5.4 nM. drugbank.comtrintellixhcp.com
The selectivity profile of vortioxetine shows a substantially lower affinity for the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT), with Ki values of 113 nM and >1000 nM, respectively. drugbank.comtrintellixhcp.com This indicates a high degree of selectivity for SERT over the other major monoamine transporters.
Table 1: Monoamine Transporter Binding Affinities of Vortioxetine
| Transporter | Binding Affinity (Ki, nM) |
|---|---|
| Serotonin Transporter (SERT) | 1.6 |
| Norepinephrine Transporter (NET) | 113 |
Data sourced from multiple studies. drugbank.comtrintellixhcp.com
Beyond SERT inhibition, vortioxetine exhibits a unique profile of activity across multiple serotonin receptor subtypes. nih.gov It acts as an agonist at 5-HT1A receptors, a partial agonist at 5-HT1B receptors, and an antagonist at 5-HT1D, 5-HT3, and 5-HT7 receptors. drugbank.comtrintellixhcp.com The binding affinities for these human receptors have been well-characterized, demonstrating a complex interaction with the serotonergic system. nih.gov It is important to note that vortioxetine has shown a lower affinity for the 5-HT1A and 5-HT7 receptors in rats compared to humans. mdpi.com
Table 2: Human Serotonin Receptor Binding Affinities and Functional Activity of Vortioxetine
| Receptor | Binding Affinity (Ki, nM) | Functional Activity |
|---|---|---|
| 5-HT1A | 15 | Agonist |
| 5-HT1B | 33 | Partial Agonist |
| 5-HT1D | 54 | Antagonist |
| 5-HT3 | 3.7 | Antagonist |
Data compiled from various preclinical in vitro studies. drugbank.comtrintellixhcp.comnih.gov
Ex vivo autoradiography studies in rats have been conducted to determine the relationship between vortioxetine doses and the occupancy of its various targets in the brain. These preclinical studies provide a bridge to understanding its effects in a living system. researchgate.net The potency rank order for receptor occupancy in rats was found to be 5-HT3 > SERT > 5-HT1B > 5-HT1A ≈ 5-HT7. researchgate.net
In these rodent models, lower doses of vortioxetine preferentially occupy the 5-HT3 receptor and SERT, while higher doses are required to occupy the other targeted serotonin receptors. researchgate.net For instance, chronic administration of vortioxetine in rats at a concentration of 0.6 g/kg in their food resulted in 85–90% occupancy of SERT and 55–60% occupancy of the 5-HT1B receptor. nih.gov Increasing the concentration to 1.8 g/kg led to full occupancy of both SERT and the 5-HT1B receptor. nih.gov Studies have shown that an increase in extracellular serotonin in rodents can occur at SERT occupancy levels as low as 40%. nih.gov
Table 3: Receptor Occupancy of Vortioxetine in Rat Brains
| Target | Occupancy with 0.6 g/kg diet | Occupancy with 1.8 g/kg diet |
|---|---|---|
| SERT | ~85-90% | ~100% |
Data from chronic administration studies in rats. nih.gov
Modulation of Neurotransmitter Systems in Preclinical Models
The multimodal action of vortioxetine at the serotonin transporter and various serotonin receptors leads to a complex modulation of not only the serotonergic system but also several other key neurotransmitter systems. nih.govnih.gov
Vortioxetine enhances serotonergic neurotransmission through a combination of mechanisms. The primary action is the inhibition of serotonin reuptake via high-affinity binding to SERT, which increases the concentration of serotonin in the synaptic cleft. nih.govpsychscenehub.com
This effect is further modulated by its activities at serotonin autoreceptors. As a 5-HT1A receptor agonist and a 5-HT1B receptor partial agonist, vortioxetine can influence these autoreceptors, which are involved in the negative feedback regulation of serotonin release. nih.govpsychscenehub.com Agonism at these receptors can lead to further serotonin release. nih.gov Additionally, its antagonism of the 5-HT7 receptor is hypothesized to potentiate the effects of SERT inhibition by facilitating additional serotonin release through downstream pathways. nih.gov
Preclinical studies suggest that vortioxetine's unique pharmacological profile allows it to indirectly modulate several other neurotransmitter systems beyond serotonin. nih.govnih.gov The interactions with these systems are believed to be a downstream consequence of its primary actions on specific serotonin receptors. nih.govresearchgate.net
Vortioxetine has been shown to enhance the release of norepinephrine, dopamine, acetylcholine (B1216132), and histamine (B1213489). nih.govnih.gov This effect is thought to be mediated, in part, by its potent antagonism of 5-HT3 receptors. psychscenehub.com 5-HT3 receptors are located on GABAergic interneurons, and by blocking these receptors, vortioxetine can reduce the inhibitory GABAergic tone on downstream neurons, leading to an increased release of other neurotransmitters like acetylcholine and norepinephrine. psychscenehub.comresearchgate.net Similarly, its agonist activity at 5-HT1A receptors can inhibit GABAergic interneurons, resulting in the disinhibition and release of glutamate (B1630785), norepinephrine, dopamine, acetylcholine, and histamine in areas like the prefrontal cortex. psychscenehub.com This broad influence on multiple neurotransmitter systems distinguishes its preclinical profile from that of more selective serotonin reuptake inhibitors. nih.gov
Impact on GABAergic and Glutamatergic Neurotransmission Pathways in Neural Circuits
Preclinical research indicates that vortioxetine distinctively modulates both GABAergic and glutamatergic neurotransmission, which are crucial for regulating neural circuit activity. nih.govnih.gov Its multimodal pharmacological profile allows it to influence these systems indirectly through its actions on various serotonin (5-HT) receptors. nih.govnih.gov This modulation is considered a key mechanism underlying its effects on synaptic plasticity and neuronal activity. nih.gov
A primary mechanism for this modulation is vortioxetine's potent antagonism of the 5-HT3 receptor. nih.gov In key brain regions like the prefrontal cortex and hippocampus, 5-HT3 receptors are predominantly located on GABAergic interneurons. nih.gov By blocking these receptors, vortioxetine removes a source of serotonin-mediated excitation of these inhibitory interneurons. nih.gov This action results in a "disinhibition" of the downstream glutamatergic pyramidal neurons, leading to an increase in their firing rate and enhanced glutamate release. nih.gov This effect on pyramidal neuron activity has been observed in electrophysiological studies and differentiates vortioxetine from selective serotonin reuptake inhibitors (SSRIs). nih.gov
The impact of vortioxetine on these neurotransmitter systems is regionally selective, a consequence of the varied distribution of 5-HT receptor subtypes across different brain areas. dtu.dk For instance, its effects on GABAergic and glutamatergic activity in the prefrontal cortex are expected to differ from those in the striatum, reflecting the distinct neuronal microcircuitry and receptor expression patterns in these regions. dtu.dk
In Vitro Enzymatic Biotransformation and Metabolic Pathway Mapping
Vortioxetine undergoes extensive metabolism in preclinical models, primarily through oxidation followed by glucuronic acid conjugation. researchgate.net The primary pathway involves the cytochrome P450 (CYP) enzyme system.
In vitro studies using human liver microsomes have identified several CYP isoenzymes responsible for the biotransformation of vortioxetine. While multiple enzymes can metabolize the compound, a principal enzyme has been identified along with several secondary contributors.
The primary enzyme catalyzing the metabolism of vortioxetine is CYP2D6. researchgate.net This isoenzyme is mainly responsible for the formation of the major, pharmacologically inactive carboxylic acid metabolite. researchgate.net Other CYP isoenzymes play a lesser role in its metabolism; these include CYP3A4/5, CYP2C9, CYP2C19, CYP2A6, CYP2C8, and CYP2B6. researchgate.net The involvement of multiple CYP enzymes suggests a low likelihood of significant metabolic disruption by inhibitors of a single enzyme, with the notable exception of strong CYP2D6 inhibitors. researchgate.net
| Enzyme/Isoenzyme | Role in Vortioxetine Metabolism | Reference |
| CYP2D6 | Primary enzyme responsible for oxidation and formation of the main metabolite. | researchgate.net |
| CYP3A4/5 | Secondary metabolizing enzyme. | researchgate.net |
| CYP2C9 | Secondary metabolizing enzyme. | researchgate.net |
| CYP2C19 | Secondary metabolizing enzyme. | researchgate.net |
| CYP2A6 | Contributes to metabolism. | researchgate.net |
| CYP2C8 | Contributes to metabolism. | researchgate.net |
| CYP2B6 | Contributes to metabolism. | researchgate.net |
The metabolic breakdown of vortioxetine results in several metabolites, though the parent compound is considered primarily responsible for the pharmacological activity observed in vivo. researchgate.net Two main metabolites have been characterized in preclinical plasma studies.
The major metabolite of vortioxetine is a carboxylic acid derivative (Lu AA34443), formed through oxidation of the methyl group on the dimethylphenyl ring. researchgate.net This metabolite is considered pharmacologically inactive, as it does not demonstrate significant affinity for the primary serotonin receptors and transporters associated with vortioxetine's mechanism of action. researchgate.net
A minor metabolite, Lu AA39835, has been identified and shows pharmacological activity as an inhibitor of the serotonin transporter (SERT). researchgate.net However, preclinical data indicate that this metabolite is not expected to cross the blood-brain barrier, and therefore its contribution to the central nervous system effects of vortioxetine is considered minimal. researchgate.net The remaining metabolites are largely glucuronide conjugates destined for excretion. researchgate.net
| Metabolite | Description | Pharmacological Activity | Blood-Brain Barrier Penetration | Reference |
| Lu AA34443 | Major carboxylic acid metabolite | Inactive | N/A | researchgate.net |
| Lu AA39835 | Minor metabolite | SERT inhibitor | Not expected to cross | researchgate.net |
| Glucuronide Conjugates | Products of Phase II metabolism | Inactive | N/A | researchgate.net |
Molecular and Cellular Signaling Pathways in Preclinical Systems
Preclinical investigations reveal that vortioxetine modulates several intracellular signaling pathways and molecules associated with neuroplasticity, which may underlie its observed effects on neuronal function.
Research in animal models suggests that vortioxetine's mechanism of action involves the modulation of the cyclic adenosine (B11128) monophosphate (cAMP) second messenger system. nih.gov Studies in mouse models of depression have shown that vortioxetine administration significantly increases the levels of cAMP in the hippocampus. nih.gov This effect is part of a broader signaling cascade, as the increase in glutamate neurotransmission induced by vortioxetine is hypothesized to lead to the upregulation of cAMP signaling. researchgate.net The activation of this pathway is a crucial step that links receptor binding to downstream changes in gene expression and cellular function, including the activation of cAMP-response element-binding protein (CREB). nih.govjmu.edu
A consistent finding in preclinical studies is vortioxetine's ability to modulate the expression of neurotrophic factors and other proteins critical for synaptic plasticity. nih.gov
Brain-Derived Neurotrophic Factor (BDNF): Multiple studies have demonstrated that vortioxetine treatment increases the expression of BDNF in the hippocampus of rodent models. frontiersin.orgjmu.edu This effect is linked to the cAMP/CREB signaling pathway, where activated CREB promotes the transcription of the BDNF gene. nih.govjmu.edu Vortioxetine has also been shown to increase the expression of TrkB, the primary receptor for BDNF, further amplifying the effects of this neurotrophic signaling. jmu.edu
Other Plasticity-Related Molecules: Beyond BDNF, vortioxetine has been shown to regulate other key molecules involved in neuroplasticity. nih.govmontclair.edu Chronic treatment in rodents has been found to increase the protein levels of the activity-regulated cytoskeleton-associated protein (Arc/Arg3.1) in cortical synaptosomes. nih.govmontclair.edu Vortioxetine also restores age-related reductions in the transcripts for Arc/Arg3.1 and the immediate early gene c-Fos. nih.govmontclair.edu Furthermore, in vitro studies in cultured hippocampal neurons have shown that vortioxetine increases the phosphorylation of the α subunit of Ca2+/calmodulin-dependent kinase (CaMKIIα), a key enzyme in synaptic strengthening and memory formation. nih.govmontclair.edu
| Pathway / Molecule | System / Location | Observed Effect of Vortioxetine | Reference |
| cAMP | Mouse Hippocampus | Significantly increased levels. | nih.gov |
| pCREB | Mouse Hippocampus | Promoted expression. | nih.gov |
| BDNF | Rodent Hippocampus | Increased expression. | frontiersin.orgnih.govjmu.edu |
| TrkB | Depressive Rat Model | Increased expression. | jmu.edu |
| Arc/Arg3.1 | Mouse Cortex | Increased protein levels; restored age-related transcript reduction. | nih.govmontclair.edu |
| c-Fos | Mouse Cortex | Restored age-related transcript reduction. | nih.govmontclair.edu |
| p-CaMKIIα | Cultured Hippocampal Neurons | Increased phosphorylation. | nih.govmontclair.edu |
Table of Compounds
Mechanisms of Neuroprotection and Antioxidant Activity in Cell Models
Preclinical investigations in various cell-based models have elucidated several mechanisms through which vortioxetine exerts neuroprotective and antioxidant effects. These actions are primarily linked to the modulation of inflammatory pathways and the reduction of oxidative stress.
In human monocyte and macrophage cell lines, vortioxetine has demonstrated direct antioxidant activity. nih.gov Studies have shown that pretreatment with vortioxetine can dose-dependently decrease the production of superoxide (B77818) anions (O₂⁻) stimulated by phorbol (B1677699) 12-myristate 13-acetate (PMA). nih.gov This effect is comparable to other known anti-inflammatory agents and suggests a capacity to mitigate oxidative bursts in immune cells, which is a key component of neuroinflammatory processes. nih.gov
Further studies using in vitro models of neurodegeneration, such as primary mixed cortical cell cultures treated with amyloid-β (Aβ) oligomers, have confirmed the neuroprotective capabilities of vortioxetine. nih.govnih.gov In these models, vortioxetine prevented Aβ-induced neuronal cell death. nih.govnih.gov The underlying mechanism for this neuroprotection involves the suppression of key enzymes involved in oxidative and nitrosative stress. Specifically, vortioxetine has been shown to prevent the overexpression of inducible nitric oxide synthase (iNOS) and NADPH oxidase 2 (Nox2). nih.govresearchgate.netxenotech.com Both iNOS and Nox2 are significant sources of reactive oxygen species (ROS) and reactive nitrogen species (RNS) during neuroinflammation. nih.gov
Investigations into post-stroke models also highlight vortioxetine's anti-inflammatory and neuroprotective properties. Its mechanism in these contexts is linked to the regulation of the Toll-like receptor-2 (TLR-2) and the subsequent nuclear factor kappa B (NF-κB) signaling pathway. drugbank.comfrontiersin.org By suppressing this pathway, vortioxetine can reduce the production of pro-inflammatory cytokines, such as IL-6 and TNF-α, thereby mitigating neuroinflammation and promoting neuronal survival. drugbank.comfrontiersin.org
| Mechanism | Model System | Observed Effect | Reference |
|---|---|---|---|
| Reduction of Superoxide (O₂⁻) Production | Human Monocytes/Macrophages | Dose-dependent decrease in PMA-stimulated O₂⁻ production. | nih.gov |
| Inhibition of iNOS and Nox2 Expression | Mixed Neuronal Cultures (Aβ-induced toxicity) | Prevents the overexpression of iNOS and Nox2, reducing oxidative and nitrosative stress. | nih.govresearchgate.net |
| Rescue of Gpx1 Expression | Hippocampal Tissue (Aβ-injected mice) | Rescued the mRNA expression of the antioxidant enzyme glutathione (B108866) peroxidase 1. | nih.govresearchgate.net |
| Modulation of Nrf2/HO-1 Pathway | Cuprizone-Induced Demyelination Model | Effectively modulated the Nrf2/HO-1 signaling pathway, reducing oxidative stress. | solvobiotech.com |
| Regulation of TLR-2/NF-κB Pathway | Ischemic Stroke Models | Suppresses neuroinflammation by curtailing NF-κB activation, reducing pro-inflammatory cytokines. | drugbank.comfrontiersin.org |
Preclinical Drug-Drug Interaction Mechanisms
Vortioxetine is extensively metabolized in the liver, primarily through oxidation by cytochrome P450 (CYP) enzymes followed by glucuronic acid conjugation. nih.gov The primary enzyme responsible for its metabolism is CYP2D6, with contributions from CYP3A4/5, CYP2C19, CYP2C9, CYP2A6, CYP2C8, and CYP2B6. nih.gov Given its reliance on this metabolic pathway, the potential for vortioxetine to act as an inhibitor or inducer of these enzymes has been investigated in preclinical in vitro models.
In vitro studies using human liver microsomes (HLMs) have demonstrated that vortioxetine can act as a reversible inhibitor of several CYP isoforms. The compound showed no evidence of time-dependent inhibition (TDI). The inhibitory effects were characterized as competitive for CYP2C19 and CYP2D6, noncompetitive for CYP3A4 and CYP2C8, and mixed for CYP2B6 and CYP2C9. The inhibition constant (Ki) values indicate a moderate potential for inhibition of several enzymes, with the strongest inhibitory effect observed on CYP2C19 and CYP2C9. In contrast, vortioxetine and its metabolites showed no meaningful inhibitory effect on CYP1A2 or CYP2A6 in vitro. nih.gov
Regarding enzyme induction, preclinical data from studies using cultured human hepatocytes suggest that vortioxetine has a low potential to induce CYP enzymes. No significant induction of major CYP isoforms is expected at clinically relevant concentrations. researchgate.net
| CYP Isoform | Type of Inhibition | Inhibition Constant (Ki) in µM | Reference |
|---|---|---|---|
| CYP2C19 | Competitive | 2.17 | |
| CYP2C9 | Mixed | 4.17 | |
| CYP2C8 | Noncompetitive | 6.96 | |
| CYP3A4 | Noncompetitive | 7.26 | |
| CYP2B6 | Mixed | 8.55 | |
| CYP2D6 | Competitive | 9.37 |
The ability of a drug to cross the blood-brain barrier (BBB) can be significantly influenced by efflux transporters such as P-glycoprotein (P-gp), which is encoded by the ABCB1 gene. nih.gov Preclinical studies have investigated the interaction between vortioxetine and P-gp to understand its brain bioavailability.
In vitro assessments have characterized vortioxetine as a poor substrate and a weak inhibitor of P-gp transport. nih.gov However, in vivo studies provide more conclusive evidence of a significant interaction. An investigation using double abcb1ab knock-out (KO) mice, which lack functional P-gp, demonstrated that the brain concentrations of vortioxetine were 2.3 times higher in these mice compared to wildtype controls. nih.gov This finding strongly indicates that P-gp actively limits the penetration of vortioxetine into the brain, making it a substrate for this efflux pump in vivo. nih.gov No significant differences were observed in plasma or other organ concentrations, highlighting the specific role of P-gp at the BBB in modulating vortioxetine's central nervous system exposure. nih.gov
| Transporter | Interaction Profile | Model System | Key Finding | Reference |
|---|---|---|---|---|
| P-glycoprotein (P-gp/ABCB1) | Substrate | In vivo (abcb1ab knock-out mice) | Brain concentrations were 2.3-fold higher in P-gp deficient mice, indicating P-gp efflux at the BBB. | nih.gov |
| P-glycoprotein (P-gp/ABCB1) | Poor Substrate / Weak Inhibitor | In vitro assays | Demonstrated weak interaction in cell-based transport assays. | nih.gov |
Computational Chemistry and Molecular Modeling Studies of Vortioxetine Dl Lactate
Molecular Structure and Conformational Analysis
The three-dimensional structure of vortioxetine (B1682262) and its flexibility are crucial determinants of its interaction with biological receptors. Conformational analysis helps identify the low-energy shapes the molecule is likely to adopt.
Theoretical Calculations of Molecular Geometry and Electronic Structure
In silico studies have been conducted to characterize the vortioxetine molecule. Using computational methods like the Merck Molecular Force Field (MMFF94), researchers can identify the most thermodynamically stable conformers. One such study identified four low-energy conformers of vortioxetine. ijrrr.com From the most stable conformer, various physicochemical and electronic properties can be calculated. ijrrr.com
These calculations provide fundamental data for further modeling, such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking simulations. ijrrr.com Properties derived from these theoretical calculations include pKa, isoelectric point, charge, and charge density, which are critical for understanding the drug's behavior in physiological environments. ijrrr.com
Interactive Table 1: Calculated Physicochemical Properties of Vortioxetine
| Property | Calculated Value/Description | Significance |
|---|---|---|
| pKa | Sharp change near pH 7.5, indicating basic properties due to nitrogen atoms. ijrrr.com | Determines the ionization state of the molecule at physiological pH, affecting solubility and receptor binding. |
| LogP / LogD | Calculated values help predict the lipophilicity of the molecule. ijrrr.com | Influences the ability of the drug to cross cell membranes, including the blood-brain barrier. |
| Polar Surface Area | Calculated to estimate membrane permeability. ijrrr.com | A key descriptor in predicting drug absorption and distribution. |
| Charge Density | Analysis reveals the distribution of electronic charge across the molecule. ijrrr.com | Identifies regions of the molecule likely to engage in electrostatic interactions with receptor sites. |
Impact of Lactate Counterion on Overall Molecular Conformation
In the case of Vortioxetine DL-lactate, the lactate ion could form hydrogen bonds with the protonated piperazine (B1678402) ring of the vortioxetine cation. Studies on other salt forms of vortioxetine, such as those with dihydroxybenzoic acids, have shown that complex hydrogen-bonding networks involving the piperazine ring are crucial in the crystal structure. mdpi.com These interactions can stabilize specific conformers of the vortioxetine molecule in the solid state, which may differ from its conformation in solution or when bound to a receptor. The specific stereochemistry (D, L, or DL) of the lactate counterion would further influence the crystal packing and resulting intermolecular interactions.
Ligand-Receptor Interaction Modeling and Dynamics
Understanding how vortioxetine binds to its various biological targets is key to explaining its multimodal mechanism of action. Molecular docking and dynamics simulations are powerful techniques used to predict and analyze these interactions.
Molecular Docking Simulations with Serotonin (B10506) Transporter and Receptor Targets
Molecular docking studies have been instrumental in elucidating the binding of vortioxetine to its primary targets. Homology models of the human serotonin transporter (hSERT), often based on crystal structures of related transporters like the bacterial LeuT, have been used for these simulations. nih.gov
Docking studies suggest that vortioxetine can adopt several distinct binding modes within the central binding site of hSERT. nih.gov These computational predictions, when combined with site-directed mutagenesis experiments, help to identify the functionally relevant binding orientation and key interacting amino acid residues. nih.gov
Simulations have also been performed to model the interaction of vortioxetine with various serotonin receptors. These studies aim to understand the structural basis for its distinct pharmacological profile at different receptor subtypes (e.g., agonist at 5-HT1A, antagonist at 5-HT7). biorxiv.org Docking studies revealed that vortioxetine binds in different orientations and with unique interaction patterns in receptors where it acts as an agonist compared to those where it is an antagonist. biorxiv.org Beyond its primary psychiatric targets, docking has been used to explore vortioxetine's potential interactions with other proteins, such as those involved in glioblastoma, where it showed moderately strong binding affinities to core targets like AKT1, HIF1A, CDH1, and NFKB1. oup.comnih.gov
Interactive Table 2: Summary of Vortioxetine Molecular Docking Studies
| Biological Target | Key Findings from Docking Simulations | Reference |
|---|---|---|
| Human Serotonin Transporter (hSERT) | Multiple potential binding modes identified within the central binding site. nih.gov | nih.gov |
| 5-HT1A and 5-HT1B Receptors (Agonist) | Vortioxetine occupies the lower part of the ligand-binding site. biorxiv.org | biorxiv.org |
| 5-HT7 Receptor (Antagonist) | An alternative binding mode is observed, higher up in the ligand-binding site. biorxiv.org | biorxiv.org |
| Glioblastoma Core Targets (e.g., AKT1, HIF1A) | Docking scores from -5.6 to -10.1 kcal/mol indicate stable, moderately strong affinity. nih.gov | nih.gov |
| SARS-CoV-2 Main Protease (Mpro) | Vortioxetine derivatives showed better binding efficiency than remdesivir in some cases. nih.govresearchgate.net | nih.govresearchgate.net |
Molecular Dynamics (MD) Simulations of Ligand-Protein Complexes
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. MD simulations have been applied to vortioxetine-receptor complexes to study their stability and conformational changes. biorxiv.org
For instance, extended MD simulations of the vortioxetine-5-HT1A receptor complex have revealed an activation event initiated by the ligand. biorxiv.org In contrast, simulations with the 5-HT7 receptor, where vortioxetine is an antagonist, showed that the drug stabilizes an alternative, inactive conformation of the receptor. biorxiv.org These simulations provide crucial insights into how a single molecule can elicit different functional responses (agonism vs. antagonism) at highly homologous receptors.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies
QSAR and QSPR studies are computational methods that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. These models are valuable for predicting the activity of novel compounds and for understanding the key molecular features required for a desired effect.
QSAR models have been developed for a series of vortioxetine analogs to explore the properties involved in their multimodal antidepressant activity. nih.goveurekaselect.com These studies have generated separate models for SERT inhibition, 5-HT1A receptor agonism, and 5-HT3A receptor antagonism.
For SERT inhibition , a four-descriptor model was developed, highlighting the importance of complementary information content (CIC2), solubility (bcutp3), mass (bcutm8), and partial charge in van der Waals surface area (PEOEVSA7). nih.goveurekaselect.com
For 5-HT1A agonism , a two-descriptor model was established, indicating that molecular shape (Kappm3) and the van der Waals volume of atoms (bcutv11) are critical. nih.goveurekaselect.com
For 5-HT3A antagonism , a three-descriptor model pointed to the significance of information content (IC3), solubility (bcutp9), and electronegativity (GATSe5). nih.goveurekaselect.com
These developed QSAR models can be useful tools for the virtual screening and prediction of antidepressant activity for newly designed analogs of vortioxetine. nih.goveurekaselect.com
Interactive Table 3: Key Descriptors in QSAR Models for Vortioxetine Analogs
| Target/Activity | Key Molecular Descriptors Identified | Interpretation of Descriptors |
|---|---|---|
| SERT Inhibition | CIC2, bcutp3, bcutm8, PEOEVSA7 nih.goveurekaselect.com | Relates to molecular complexity, solubility, mass distribution, and charge distribution. |
| 5-HT1A Agonism | Kappm3, bcutv11 nih.goveurekaselect.com | Relates to molecular shape and atomic volume. |
| 5-HT3A Antagonism | IC3, bcutp9, GATSe5 nih.goveurekaselect.com | Relates to information content, solubility, and electronegativity. |
In Silico Prediction of Pharmacological Activities and Binding Affinities
In silico pharmacology employs computational methods to predict how a molecule interacts with biological targets. For vortioxetine, the primary mechanism involves the inhibition of the serotonin transporter (SERT) and modulation of several serotonin receptors (5-HT).
Computational studies, such as molecular docking and molecular dynamics (MD) simulations, have been performed on the vortioxetine molecule (not the DL-lactate salt specifically) to elucidate its binding mechanisms. These studies have successfully modeled the interaction of vortioxetine within the central binding site of the human serotonin transporter (SERT). The binding is stabilized by a network of hydrophobic interactions and hydrogen bonds.
A study investigating vortioxetine as a potential multi-target ligand for Alzheimer's disease used molecular docking to predict its binding affinity to acetylcholinesterase (AChE), beta-secretase 1 (BACE1), and glycogen synthase kinase 3 beta (GSK3β). The results indicated high affinity and stability, mediated by hydrogen bonds and hydrophobic interactions.
While these studies provide insight into the pharmacodynamics of the active moiety, specific computational data comparing the binding affinities of this compound versus other salt forms or the free base are not present in the reviewed literature.
Table 1: Representative In Silico Pharmacological Targets of Vortioxetine
| Target Protein | Computational Method | Predicted Interaction | Reference |
|---|---|---|---|
| Serotonin Transporter (SERT) | Molecular Docking, MD Simulation | High binding affinity at the central binding site | |
| Acetylcholinesterase (AChE) | Molecular Docking, MD Simulation | High affinity and stability | |
| Beta-secretase 1 (BACE1) | Molecular Docking, MD Simulation | High affinity and stability | |
| Glycogen Synthase Kinase 3 beta (GSK3β) | Molecular Docking, MD Simulation | High affinity and stability |
Note: This data is based on studies of the vortioxetine molecule, not specifically the DL-lactate salt.
Modeling of Physicochemical Properties Relevant to Formulation (e.g., solubility prediction)
The primary reason for the use of the DL-lactate salt of vortioxetine is its increased solubility in aqueous solutions, making it suitable for oral drop formulations. The compound is described as freely soluble in water, methanol, and ethanol.
Computational models can predict physicochemical properties like solubility. These models, often based on Quantitative Structure-Property Relationships (QSPR), correlate a molecule's structure with its physical properties. For this compound, such models would analyze factors like its molecular weight (388.52 g/mol ), pKa (9.1 for the piperazine moiety and 3.0 for the aromatic amine), and log D (2.7 at pH 7.4) to predict its solubility in various solvents. However, specific studies detailing the application of these predictive models to this compound have not been identified.
Polymorphism Prediction and Crystal Structure Modeling
Polymorphism is the ability of a compound to exist in multiple crystal structures, which can affect its stability, solubility, and bioavailability.
Computational Approaches to Crystal Structure Prediction for this compound
Crystal Structure Prediction (CSP) uses computational methods to predict the crystal structure of a molecule from its chemical formula. These approaches involve generating a multitude of potential crystal packings and ranking them based on their calculated lattice energies to identify the most stable forms.
While different polymorphic forms of the vortioxetine base and its hydrobromide salt have been identified and characterized, there is no published literature on the computational prediction or experimental identification of polymorphs for this compound. Patents have been filed that cover various salt forms, including L-(+)-lactate and D-(-)-lactate, suggesting the potential for different crystalline forms, but detailed computational predictions are not provided.
Lattice Energy Calculations and Stability Order of Polymorphs
Lattice energy calculations are central to CSP, as they determine the thermodynamic stability of a predicted crystal structure. The form with the lowest lattice energy is typically the most stable. For vortioxetine, it is known that the base can exist in different polymorphic forms, with the alpha-form being the most stable, followed by the metastable beta-form and the least stable gamma-form. Similar stability hierarchies have been established for the hydrobromide salt.
However, no studies presenting lattice energy calculations or a stability order for potential polymorphs of this compound are available in the public domain.
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Mechanisms in Preclinical Contexts
In silico ADME models predict the pharmacokinetic properties of a drug candidate, which is crucial for preclinical development. These models use molecular descriptors to estimate properties like absorption, bioavailability, metabolism by cytochrome P450 enzymes, and potential for toxicity.
Studies on the vortioxetine molecule have predicted good oral bioavailability and blood-brain barrier permeability with low toxicity. Preclinical studies in rats and dogs confirmed that vortioxetine is well-absorbed orally, has a large volume of distribution, and is extensively metabolized, primarily by cytochrome P450 enzymes.
While these predictions and findings relate to the active vortioxetine molecule, specific in silico ADME studies dedicated to the DL-lactate salt form are not available. The salt form primarily influences formulation and dissolution, while the ADME properties are predominantly governed by the structure of the parent molecule once it is absorbed into the systemic circulation.
Table 2: Summary of Predicted ADME Properties for Vortioxetine Moiety
| ADME Property | In Silico Prediction/Finding | Reference |
|---|---|---|
| Absorption | Good oral bioavailability | |
| Distribution | Good blood-brain barrier permeability | |
| Metabolism | Predicted to be metabolized by CYP enzymes | |
| Excretion | Metabolites mainly excreted in urine | |
| Toxicity | Predicted low toxicity |
Note: This data is based on studies of the vortioxetine molecule, not specifically the DL-lactate salt.
Intellectual Property and Patent Landscape Analysis for Vortioxetine Dl Lactate
Analysis of Patent Families Pertaining to Synthesis and Formulation
The synthesis of the core vortioxetine (B1682262) molecule is the subject of numerous patents, forming the foundational intellectual property. The processes often involve palladium-catalyzed cross-coupling reactions to construct the diaryl sulfide linkage, a key structural feature of the molecule. While many patents cover the general synthesis of vortioxetine, the protection of the DL-lactate salt often falls under broader claims encompassing pharmaceutically acceptable salts or is specifically addressed in formulation patents.
Overview of Key Patent Filings and Claims
A pivotal patent family in the landscape of vortioxetine salts is associated with the international patent application WO 2010/121621 . This patent discloses various crystalline forms of vortioxetine salts, including the DL-lactate form. The claims within this patent family are directed to specific polymorphic forms of Vortioxetine DL-lactate, characterized by their unique X-ray powder diffraction (XRPD) patterns.
Subsequent patent filings by various pharmaceutical companies have focused on alternative salts, polymorphs, and formulations, creating a dense and competitive patent landscape. For instance, patents such as EP 3294719 B1 discuss other salts like pyroglutamate, often comparing their solubility and potential formulation advantages to the existing hydrobromide and DL-lactate salts google.com. This highlights a common strategy of developing and patenting alternative salt forms to secure intellectual property rights and potentially offer therapeutic or manufacturing benefits.
The formulation of this compound, particularly as an oral drop solution, is also a key area of patent protection. Patents covering liquid pharmaceutical compositions of vortioxetine often include claims that encompass the DL-lactate salt. For example, patent application WO 2022/115057 A1 mentions the existence of an oral drop solution comprising Vortioxetine as the DL-lactate salt googleapis.com. The claims in such patents typically cover the composition, including the active ingredient, solvents, and other excipients that ensure stability and bioavailability of the liquid formulation.
Interactive Data Table: Key Patent Filings for Vortioxetine Salts and Formulations
| Patent/Application | Key Focus | Relevance to this compound |
| WO 2010/121621 | Crystalline forms of vortioxetine salts | Directly discloses and claims crystalline forms of this compound. |
| EP 3294719 B1 | Vortioxetine pyroglutamate salt | Compares the properties of the pyroglutamate salt to the DL-lactate salt, indicating the latter's established presence. google.com |
| WO 2022/115057 A1 | Pharmaceutical compositions | Mentions the marketed oral drop solution containing this compound. googleapis.com |
| WO 2007/144005 | Crystalline forms of vortioxetine and its salts | Provides the foundational understanding of vortioxetine's polymorphic landscape, relevant to all salt forms. |
Strategies for Protecting DL-Lactate Salt and its Use
The primary strategy for protecting the this compound salt has been through the patenting of its specific crystalline forms. This approach, known as polymorphic patenting, allows for an extension of patent protection beyond the initial compound patent. By identifying and characterizing stable crystalline structures of the DL-lactate salt, pharmaceutical companies can secure new patents with claims directed to these specific forms.
Another key strategy involves patenting the formulation in which the DL-lactate salt is used. For the oral drop solution, this includes claims covering the specific concentration of the active ingredient, the solvent system, pH modifiers, and any other excipients that contribute to the final product's characteristics. This formulation-specific patenting creates an additional layer of intellectual property protection, making it more difficult for generic competitors to market an equivalent product.
Furthermore, patents may be filed to cover new therapeutic uses of the this compound formulation. This strategy, often referred to as "new use" or "second medical use" patents, can further extend the product's commercial life.
Polymorph and Salt Form Patent Strategies
Specific Patenting of Crystalline Forms of this compound
As previously mentioned, WO 2010/121621 is a key patent in the specific protection of crystalline forms of this compound. The claims in this patent are likely to detail the specific XRPD peaks, differential scanning calorimetry (DSC) thermograms, and other analytical data that uniquely identify these crystalline forms. By claiming these specific physical characteristics, the patent holder can prevent others from producing or selling this compound in that particular crystalline state.
The patenting of different polymorphs of other vortioxetine salts, such as the hydrobromide salt, also provides insight into the broader strategy. Numerous patents describe various crystalline forms (e.g., alpha, beta, gamma) of vortioxetine hydrobromide, each with its own set of characteristic data. This extensive patenting of polymorphs across different salts demonstrates a comprehensive approach to securing intellectual property rights for the vortioxetine franchise.
Implications of Polymorphic Diversity on Patent Protection
The existence of multiple polymorphic forms of a drug substance can have significant implications for patent protection. From a strategic perspective, the discovery and patenting of new polymorphs can be a form of "evergreening," a practice of extending patent protection for a drug by obtaining patents on new forms or formulations of the existing active ingredient.
Each new, stable, and non-obvious crystalline form can be the subject of a new patent, thereby extending the period of market exclusivity. This is because different polymorphs can have different physicochemical properties, such as solubility, stability, and bioavailability, which can affect the drug's performance and manufacturability. If a new polymorph offers a demonstrable advantage over existing forms, it can be considered a patentable invention.
However, this strategy is not without its challenges. Patent offices and courts have become increasingly stringent in their examination of polymorph patents, requiring clear evidence of novelty, non-obviousness, and utility. Generic companies often challenge these patents, arguing that the new forms are obvious variations of the original substance.
Academic Insights into Patent Exclusivity and Innovation in Pharmaceutical Compounds
The patent strategies employed for pharmaceuticals like vortioxetine are a frequent topic of academic and legal discussion. The practice of "evergreening" through the patenting of new salts, polymorphs, and formulations is often scrutinized for its potential to delay the entry of more affordable generic drugs into the market.
Academics in the fields of law, economics, and pharmaceutical policy analyze the balance between incentivizing innovation and ensuring access to medicines. The case of vortioxetine and its extensive patent portfolio can be seen as a case study in modern pharmaceutical patent strategy. The initial patents on the active compound provide the core protection, while subsequent patents on specific salts like DL-lactate, their crystalline forms, and formulations create a layered defense against generic competition.
Recent legal decisions, such as those discussed in the context of "skinny labels," highlight the ongoing legal battles between originator and generic pharmaceutical companies. These cases often revolve around the scope of method-of-use patents and the extent to which generic manufacturers can carve out patented indications from their product labeling. The broader legal and academic discourse continues to evolve as new patent strategies are developed and challenged in court.
Strategic Considerations for Research and Development in the Post-Patent Landscape
Following the expiration of key patents for the active pharmaceutical ingredient, vortioxetine, the pharmaceutical landscape will shift, opening avenues for generic competition and creating a need for innovative research and development strategies. The primary patent for the vortioxetine compound is expected to expire in the mid-2020s, with some key patents extending into 2027 and beyond in certain jurisdictions reddit.comnasdaq.comfda.gov. This looming "patent cliff" necessitates a forward-thinking approach for both the originator company and potential generic manufacturers.
For originator companies, a primary strategy is lifecycle management . This involves developing new formulations or delivery methods to offer improved convenience or therapeutic profiles. Research into alternative salt forms, such as this compound used in oral drop solutions, or the development of new crystalline forms and stable pharmaceutical compositions, are key areas of focus google.comgoogle.comgoogle.comgoogleapis.comgoogleapis.com. Another critical strategy is the exploration of new therapeutic indications . While vortioxetine is primarily approved for Major Depressive Disorder (MDD), research has explored its efficacy in treating cognitive impairment associated with depression, anxiety disorders, and other neurological conditions pharmaipcircle.comdroracle.ainih.gov. Success in these areas could lead to new method-of-use patents, extending the commercial life of the drug.
For companies entering the market post-patent, the focus is on developing generic versions that are bioequivalent to the branded product droracle.aigoogle.com. This involves not only replicating the active ingredient but also navigating the complex landscape of secondary patents, which may cover specific crystalline forms, manufacturing processes, or formulations pharmaipcircle.compatsnap.comgoogle.com. Strategic R&D for generic manufacturers could include:
Developing novel synthesis routes: Creating more efficient or cost-effective manufacturing processes for vortioxetine and its salts can provide a competitive edge patsnap.comgoogle.com.
Alternative salt forms: While the hydrobromide and DL-lactate salts are marketed, research into other pharmaceutically acceptable salts could yield products with different physicochemical properties.
Value-added generics: This involves creating improved versions of the drug, such as orally disintegrating tablets or formulations with a better tolerability profile, which can differentiate a product in a crowded market greyb.com.
The table below outlines key patents associated with vortioxetine, which will influence post-patent R&D strategies.
| Patent Number (U.S.) | Coverage | Expiration Date |
| 7,144,884 | Active Ingredient (Vortioxetine) | June 17, 2026 nasdaq.comfda.gov |
| 8,476,279 | Active Ingredient (Vortioxetine) | October 2, 2022 fda.govpatentdocs.org |
| 8,722,684 | Crystalline Forms | June 30, 2031 fda.gov |
| 9,125,910 | Method of treating Cognitive Impairment | March 21, 2032 pharmaipcircle.compatentdocs.org |
| 9,278,096 | Method of treating Sexual Dysfunction | March 21, 2032 patentdocs.org |
| 9,090,575 | Process for Preparation | Not specified in search results |
Note: Expiration dates can be subject to extensions such as pediatric exclusivity. The dates listed are based on available public information.
The Role of Academic Research in Addressing Patent Cliffs
Academic research plays a crucial role in navigating the post-patent landscape for pharmaceuticals like vortioxetine. As market exclusivity wanes, industry-funded research may shift towards newer, patent-protected molecules. This creates an opportunity for academic institutions to explore untapped therapeutic potential and address scientific questions that may not be commercially prioritized by the originator company.
One of the primary contributions of academic research is the elucidation of novel mechanisms of action . Vortioxetine is known as a multimodal antidepressant, interacting with several serotonin (B10506) receptors and the serotonin transporter researchgate.netnih.gov. Academic studies can further dissect these complex pharmacological interactions, potentially identifying biomarkers for patient response or uncovering new therapeutic applications. For instance, research demonstrating vortioxetine's pro-cognitive effects, independent of its antidepressant activity, has opened new avenues for its potential use google.comgoogleapis.com.
Furthermore, academic research can drive preclinical and early-stage clinical studies for new indications. These investigator-initiated trials are often more exploratory and can provide the foundational data needed to justify larger, industry-sponsored studies. By focusing on areas of unmet medical need, academic researchers can identify patient populations that may uniquely benefit from vortioxetine's distinct pharmacological profile nih.gov. For example, studies on its effects on anhedonia or its anti-inflammatory properties can pave the way for new treatment paradigms nih.govnih.gov.
Academic institutions also contribute to the development of new chemical entities based on the vortioxetine scaffold. By understanding its structure-activity relationship, researchers can design and synthesize novel compounds with improved efficacy, better side-effect profiles, or different pharmacological properties. This fundamental research can fuel the next generation of therapeutics long after the original patent has expired.
Future Directions and Emerging Research Avenues for Vortioxetine Dl Lactate
Advanced Analytical Techniques for Enhanced Characterization
The comprehensive characterization of Vortioxetine (B1682262) DL-lactate, including its purity, stability, and impurity profiles, is critical for ensuring its quality and consistency. While standard methods like High-Performance Liquid Chromatography (HPLC) are routinely used, future research is gravitating towards more advanced and sensitive analytical techniques. These methods aim to provide a more detailed picture of the compound's physicochemical properties and its behavior in complex matrices.
Future research will likely focus on the broader implementation of hyphenated techniques, which couple the separation power of chromatography with the specificity of mass spectrometry.
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This technique offers significant advantages over conventional HPLC, including higher resolution, greater sensitivity, and faster analysis times. dntb.gov.ua Its application is crucial for the quantification of vortioxetine in biological samples, such as rat plasma, enabling more precise pharmacokinetic studies. dntb.gov.ua
High-Resolution Mass Spectrometry (HRMS): Techniques like Quadrupole Time-of-Flight (Q-TOF) and Orbitrap MS will be instrumental in identifying and characterizing unknown impurities and degradation products, even at trace levels.
Supercritical Fluid Chromatography (SFC): As a "green" alternative to normal and reversed-phase liquid chromatography, SFC uses supercritical CO2 as the primary mobile phase, reducing solvent consumption. Its application in the chiral separation and purification of vortioxetine and its intermediates is a promising area of investigation.
These advanced methods will be crucial for meeting increasingly stringent regulatory requirements and for building a more complete profile of Vortioxetine DL-lactate.
Table 1: Comparison of Analytical Techniques for Vortioxetine Characterization
| Technique | Principle | Key Advantages for Vortioxetine Analysis |
|---|---|---|
| RP-HPLC | Separation based on partitioning between a nonpolar stationary phase and a polar mobile phase. | Robust, reproducible, widely available for routine quality control and assay. citefactor.org |
| UPLC-MS/MS | High-pressure liquid chromatography combined with mass spectrometry for detection. | High sensitivity and selectivity, ideal for bioanalysis and pharmacokinetic studies. dntb.gov.ua |
| LC-MS, IR, NMR | Combination of liquid chromatography with mass spectrometry, infrared, and nuclear magnetic resonance spectroscopy. | Powerful for the structural elucidation and characterization of unknown impurities. |
Novel Synthetic Pathways Towards Sustainable Production
The pharmaceutical industry is under increasing pressure to adopt greener and more sustainable manufacturing processes. Research into the synthesis of vortioxetine is shifting away from traditional methods that often rely on expensive and toxic heavy metal catalysts, such as palladium, and harsh reaction conditions. google.comgoogle.com The focus is now on developing novel, eco-friendly, and cost-effective synthetic routes.
Key areas of innovation include:
Continuous Flow Chemistry: This approach involves performing chemical reactions in a continuously flowing stream rather than in a batch reactor. For vortioxetine synthesis, particularly the piperazine (B1678402) ring formation step, continuous flow processing allows for better control over reaction parameters like temperature and time, leading to higher yields, improved purity, and enhanced scalability. researchgate.net It can significantly reduce reaction times from many hours in batch processing to mere minutes in a flow system. researchgate.net
Transition-Metal-Free Synthesis: Efforts are being made to develop synthetic pathways that avoid heavy metal catalysts. One such reported method for a vortioxetine precursor involves the reaction of bis(2,4-dimethyl)iodonium bromide with 2-aminophenyl disulfide, offering an environmentally benign, high-yielding alternative. researchgate.net
Green Solvents and Reagents: The use of hypervalent iodine reagents is being explored as they are environmentally friendly and can mimic the reactivity of transition metals under mild conditions. researchgate.net Furthermore, replacing traditional organic solvents with greener alternatives like 2-Me-THF is a key goal. researchgate.net
These sustainable approaches not only reduce the environmental impact of manufacturing but also offer economic advantages through increased efficiency and the use of less expensive starting materials. google.comgoogle.com
Table 2: Comparison of Synthetic Methodologies for Vortioxetine
| Methodology | Key Features | Advantages | Disadvantages |
|---|---|---|---|
| Traditional Batch Synthesis | Use of palladium catalysts, phosphine (B1218219) ligands, and high temperatures. google.comgoogle.com | Established routes. | Expensive catalysts, potential for heavy metal contamination, harsh conditions, often lower yields. google.com |
| Continuous Flow Synthesis | Reactions occur in a continuous stream in a coiled loop reactor. researchgate.net | High productivity and scalability, improved safety, shorter reaction times, higher yields and purity. researchgate.net | Requires specialized equipment and process optimization. |
| Transition-Metal-Free Synthesis | Employs reagents like hypervalent iodine to avoid palladium. researchgate.net | Environmentally friendly, avoids toxic metal contamination, potentially lower cost. researchgate.net | May require development of new reaction pathways and optimization. |
Deeper Elucidation of Molecular Mechanisms in Preclinical Models
While the mechanism of action of vortioxetine is thought to be related to its inhibition of serotonin (B10506) reuptake, its complex pharmacological profile suggests a more nuanced interaction with the central nervous system. trintellixhcp.com Vortioxetine is a multimodal agent that, in addition to inhibiting the serotonin transporter (SERT), also acts on several serotonin (5-HT) receptors. nih.govdrugbank.com Preclinical research continues to unravel the contributions of these different activities.
Receptor Binding and Functional Activity: Vortioxetine is an agonist at 5-HT1A receptors, a partial agonist at 5-HT1B receptors, and an antagonist at 5-HT1D, 5-HT3, and 5-HT7 receptors. nih.govdrugbank.com This unique profile allows it to modulate not only the serotonergic system but also other neurotransmitter systems, including those involving norepinephrine (B1679862), dopamine (B1211576), acetylcholine (B1216132), and glutamate (B1630785). nih.gov
Computational and In Vitro Models: Molecular modeling and mutational analysis have been used to investigate the binding mode of vortioxetine to its targets. nih.govacs.org For instance, studies on the human 5-HT3A receptor revealed that vortioxetine binds in a unique manner compared to classic antagonists, explaining its distinct inhibitory profile. nih.gov Similarly, computational approaches have helped decipher the molecular basis for its high-affinity binding to the human serotonin transporter (hSERT). acs.org In silico analyses are also used to rationalize how vortioxetine can act as an agonist at one receptor and an antagonist at a highly similar one. biorxiv.org
Animal Models and Cognition: A significant body of preclinical evidence from rodent models suggests that vortioxetine can enhance cognitive functions such as memory and cognitive flexibility. nih.govnih.gov These effects are thought to be mediated by its broader receptor activity, distinguishing it from more conventional antidepressants. nih.gov
Future preclinical studies will aim to further connect these molecular actions to specific behavioral and neurophysiological outcomes, potentially uncovering new therapeutic applications for vortioxetine.
Table 3: Preclinical Pharmacological Profile of Vortioxetine
| Molecular Target | Action | Potential Consequence |
|---|---|---|
| Serotonin Transporter (SERT) | Inhibition | Increased synaptic serotonin levels. trintellixhcp.com |
| 5-HT1A Receptor | Agonist | Contributes to antidepressant and anxiolytic effects. drugbank.com |
| 5-HT1B Receptor | Partial Agonist | Modulation of serotonin release. drugbank.com |
| 5-HT3 Receptor | Antagonist | May contribute to pro-cognitive effects and improved tolerability. trintellixhcp.comnih.gov |
| 5-HT7 Receptor | Antagonist | May be involved in effects on circadian rhythms and cognitive function. drugbank.com |
Applications of Artificial Intelligence and Machine Learning in this compound Research
Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as powerful tools in drug discovery and development, and their application to vortioxetine research is opening up new frontiers. rti.orgastrazeneca.com These computational techniques can analyze vast and complex datasets to identify novel patterns, predict molecular activities, and generate new hypotheses.
Target Identification and Drug Repurposing: Network pharmacology, a bioinformatics approach, has been used to predict and validate the molecular mechanisms of vortioxetine. nih.gov By analyzing the interactions between the drug and various protein targets, researchers have identified potential new applications. For example, one study used this approach combined with molecular docking to suggest that vortioxetine may have anticancer effects in glioblastoma by interacting with core targets like the serine/threonine kinase AKT1 and transcription factor HIF-1. oup.com
Gene Expression Analysis: Machine learning algorithms, including Support Vector Machine (SVM), Naive Bayes, and K-nearest neighbors, have been employed to analyze gene expression data from preclinical models exposed to vortioxetine. dergipark.org.trcomu.edu.tr This research aims to identify key genetic markers and molecular pathways affected by the drug, thereby enhancing the understanding of its mechanism of action. dergipark.org.tr
Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models, developed using machine learning, can predict the biological activity of new molecules based on their chemical structure. mdpi.com Such models are being developed for serotonin and norepinephrine transporters to aid in the discovery of novel compounds with similar or improved multimodal profiles compared to vortioxetine. mdpi.com
The integration of AI and ML into vortioxetine research can accelerate the pace of discovery, from identifying new therapeutic targets to designing novel molecules with optimized properties. rti.org
Table 4: Applications of AI/ML in Vortioxetine Research
| AI/ML Application | Technique/Methodology | Objective |
|---|---|---|
| Target Identification | Network Pharmacology, Molecular Docking | To identify novel protein targets and potential new therapeutic indications for vortioxetine (e.g., in glioblastoma). oup.com |
| Pharmacogenomics | Support Vector Machine (SVM), Naive Bayes | To screen for differentially expressed genes in response to vortioxetine exposure and understand its molecular impact. dergipark.org.tr |
| Drug Discovery | Quantitative Structure-Activity Relationship (QSAR) models | To predict the affinity and inhibition potential of new molecules for serotonin and norepinephrine transporters. mdpi.com |
Q & A
Q. What distinguishes vortioxetine DL-lactate from other salt forms (e.g., hydrobromide) in preclinical formulations?
this compound is selected for formulations requiring enhanced solubility in polar solvents, such as oral drops. Unlike hydrobromide salts (used in tablets), the lactate salt exhibits higher solubility due to interactions with hydroxypropylbetadex, which stabilizes the compound in solution. Experimental design should include solubility profiling across solvents (e.g., water, ethanol) and compatibility testing with excipients like cyclodextrins .
Q. What analytical methods are recommended for characterizing this compound’s crystal structure and purity?
Single-crystal X-ray diffraction (SXRD) is critical for determining the monoclinic crystal system (space group P21/c) and unit cell parameters. Complementary techniques include:
- Thermal Gravimetric Analysis (TGA) to assess decomposition temperatures.
- Differential Scanning Calorimetry (DSC) for melting point validation.
- Powder X-ray Diffraction (PXRD) to confirm batch consistency and polymorphic forms (e.g., β-form crystals).
- Fourier Transform IR Spectroscopy (FTIR) for functional group identification .
Q. How is batch-to-batch consistency ensured during this compound synthesis?
Stability studies on pilot batches (stored in commercial packaging) and in-process controls (e.g., impurity profiling, intermediate specifications) are mandatory. Four commercial batches demonstrated consistent purity (>99.5%) and impurity profiles (e.g., residual solvents <0.1%) under accelerated storage conditions (40°C/75% RH) .
Advanced Research Questions
Q. What experimental designs address contradictions in vortioxetine’s preclinical vs. clinical cognitive outcomes?
To reconcile discrepancies, use translational models that mimic human neuropsychiatric conditions. For example:
- Subchronic PCP-induced cognitive deficits in rodents to study vortioxetine’s reversal of GABAergic dysregulation .
- Chronic intermittent cold stress models to evaluate serotonin-mediated synaptic plasticity changes. Include dose-ranging studies (e.g., 1–10 mg/kg) and control for variables like strain-specific stress responses .
Q. How does this compound’s stereochemistry impact receptor binding and pharmacokinetics?
The (RS)-2-hydroxypropanoate configuration influences 5-HT receptor binding kinetics. Radioligand displacement assays (e.g., 5-HT3, 5-HT1A) paired with molecular docking simulations can quantify stereospecific interactions. In vivo, compare plasma exposure (AUC, Cmax) of DL-lactate vs. enantiopure salts to assess chiral stability .
Q. What methodologies optimize this compound dosing in animal models of Alzheimer’s-related depression?
Use pharmacodynamic biomarkers (e.g., hippocampal BDNF levels, synaptic protein expression) to guide dosing. In a 6-month Alzheimer’s cohort, vortioxetine (10–20 mg/day) improved cognitive scores (ADAS-Cog) and depressive symptoms (MADRS) without drug-drug interactions. Include safety endpoints like serotonin syndrome risk with concomitant SSRIs .
Q. How do formulation variables (e.g., cyclodextrin type) affect this compound’s bioavailability?
Hydroxypropylbetadex (HP-β-CD) enhances solubility via host-guest complexation. Experimental parameters:
Q. What statistical approaches address missing data in longitudinal vortioxetine trials?
Use mixed-effects models for repeated measures (MMRM) to handle missing data without imputation. In a real-world study of Parkinson’s patients, observed-case analysis showed vortioxetine improved apathy scores (AS) by 30% (p<0.01) and quality-of-life metrics (PDQ-39) by 25% .
Methodological Considerations for Contradictory Data
Q. How to resolve conflicting evidence on vortioxetine’s GABAergic modulation?
Autoradiographic studies in prefrontal-subcortical circuits reveal species-specific GABA receptor binding. For example:
Q. What in vitro assays best predict vortioxetine’s synergy with adjunctive therapies?
Co-administer vortioxetine with 5-HT3 agonists (e.g., SR57227A) or antagonists (e.g., ondansetron) in cortical neuron cultures. Measure synaptic integration via field potential recordings (e.g., LTP induction) and compare to escitalopram’s effects. Dose-response curves (EC50) should inform clinical trial designs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
